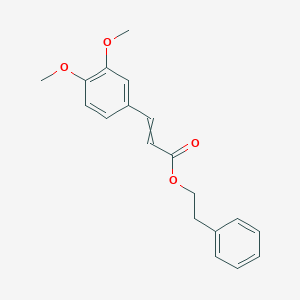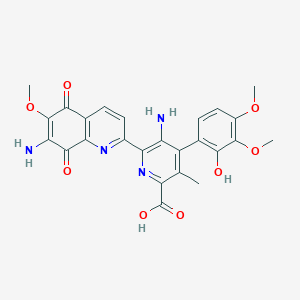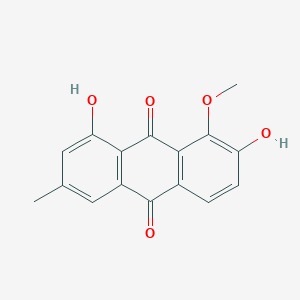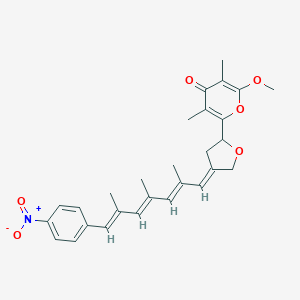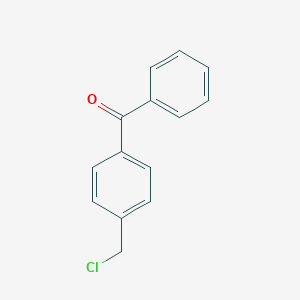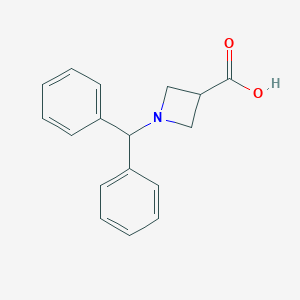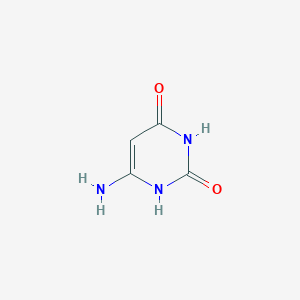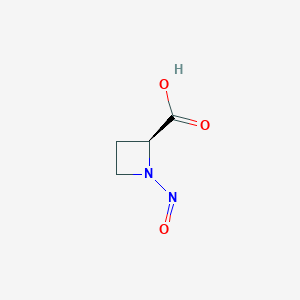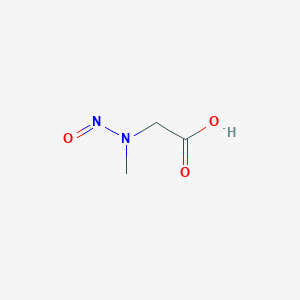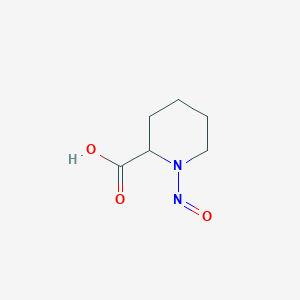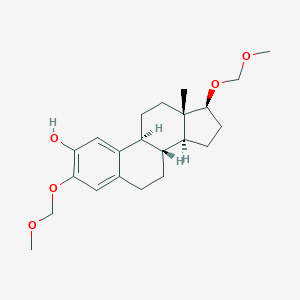
反式-3'-羟基可替宁-O-葡萄糖醛酸苷
描述
氟康唑-d4是氟康唑的氘代形式,氟康唑是一种用于治疗多种真菌感染的抗真菌药物。氟康唑-d4中的氘原子取代了氢原子,这在药代动力学研究中非常有用,可以追踪药物在体内的行为。 氟康唑本身是一种三唑类抗真菌剂,它抑制麦角固醇的合成,麦角固醇是真菌细胞膜的重要组成部分 .
科学研究应用
氟康唑-d4由于其稳定性和可追溯性,在科学研究中被广泛使用。它的一些应用包括:
药代动力学研究: 用于追踪氟康唑在体内的吸收、分布、代谢和排泄。
药物相互作用研究: 有助于了解氟康唑与其他药物的相互作用。
生物学研究: 用于研究氟康唑对真菌细胞的影响及其作用机制.
作用机制
氟康唑-d4与氟康唑一样,抑制真菌细胞色素P450酶羊毛甾醇14-α-脱甲基酶。这种酶对于将羊毛甾醇转化为麦角固醇至关重要,麦角固醇是真菌细胞膜的关键组成部分。 通过抑制这种酶,氟康唑-d4会破坏麦角固醇的合成,导致膜通透性增加,最终导致真菌细胞死亡 .
与相似化合物的比较
氟康唑-d4属于三唑类抗真菌剂家族,该家族还包括伊曲康唑、伏立康唑和泊沙康唑等化合物。与这些化合物相比,氟康唑-d4具有以下独特特征:
氘代标记: 氘原子的存在使其特别适用于药代动力学研究。
相似化合物
伊曲康唑: 另一种具有更广谱活性的三唑类抗真菌剂。
伏立康唑: 以其对曲霉菌属的有效性而闻名。
泊沙康唑: 对多种真菌感染有效,包括对其他唑类耐药的那些感染.
生化分析
Biochemical Properties
Trans-3’-Hydroxycotinine-O-glucuronide interacts with several enzymes and proteins in the body. The formation of this compound in human liver microsomes is catalyzed by UDP-glucuronosyltransferase (UGT)1A4 and UGT2B7 . These enzymes facilitate the glucuronidation process, converting trans-3’-hydroxycotinine into its O-glucuronide and N-glucuronide forms .
Cellular Effects
The presence of Trans-3’-Hydroxycotinine-O-glucuronide influences various cellular processes. It is involved in the metabolism of nicotine, which can impact cell signaling pathways and gene expression . The compound’s interactions with enzymes like UGT1A4 and UGT2B7 can also influence cellular metabolism .
Molecular Mechanism
Trans-3’-Hydroxycotinine-O-glucuronide exerts its effects at the molecular level through its interactions with enzymes involved in nicotine metabolism. It binds with UGT1A4 and UGT2B7, facilitating the glucuronidation process . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Hydroxycotinine-O-glucuronide can change over time. The compound’s stability and degradation have been studied in human liver microsomes . Long-term effects on cellular function have been observed in in vitro studies .
Metabolic Pathways
Trans-3’-Hydroxycotinine-O-glucuronide is involved in the metabolic pathway of nicotine. It interacts with enzymes like UGT1A4 and UGT2B7, which are involved in the glucuronidation process . This interaction can affect metabolic flux and metabolite levels .
准备方法
合成路线和反应条件
氟康唑-d4可以通过多步合成从2-氯-2’,4’-二氟苯乙酮开始合成。合成过程包括以下步骤:
格氏反应: 芳基格氏试剂与2-氯-2’,4’-二氟苯乙酮的加成反应。
环氧化: 所得中间体在适当氧化剂的作用下进行环氧化反应。
环氧化合物开环: 环氧化合物随后用1,2,4-三唑开环形成氟康唑.
工业生产方法
在工业环境中,氟康唑-d4的合成遵循类似的步骤,但针对大规模生产进行了优化。连续流动合成方法通常被用来提高效率和产率。 这涉及使用一个双反应器,三步法,不进行中间体纯化 .
化学反应分析
反应类型
氟康唑-d4经历各种化学反应,包括:
氧化: 氟康唑-d4在特定条件下可以被氧化形成不同的衍生物。
取代: 该化合物可以进行取代反应,特别是与卤素或其他亲核试剂进行取代反应。
常用试剂和条件
氧化剂: 过氧化氢或其他过氧化物通常用于氧化反应。
亲核试剂: 卤素或其他亲核试剂可用于取代反应。
主要产物
相似化合物的比较
Fluconazole-d4 is part of the triazole family of antifungal agents, which also includes compounds like itraconazole, voriconazole, and posaconazole. Compared to these compounds, fluconazole-d4 has the following unique features:
Deuterium Labeling: The presence of deuterium atoms makes it particularly useful for pharmacokinetic studies.
Spectrum of Activity: Fluconazole-d4 has a broad spectrum of activity against various fungal species, although it may be less effective against certain resistant strains.
Similar Compounds
Itraconazole: Another triazole antifungal with a broader spectrum of activity.
Voriconazole: Known for its effectiveness against Aspergillus species.
Posaconazole: Effective against a wide range of fungal infections, including those resistant to other azoles.
属性
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(3R,5S)-1-methyl-2-oxo-5-pyridin-3-ylpyrrolidin-3-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O8/c1-18-8(7-3-2-4-17-6-7)5-9(14(18)22)25-16-12(21)10(19)11(20)13(26-16)15(23)24/h2-4,6,8-13,16,19-21H,5H2,1H3,(H,23,24)/t8-,9+,10-,11-,12+,13-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WALNNKZUGHYSCT-MGKNELHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(C1=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](C[C@H](C1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157860 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132929-88-5 | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132929-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-3'-Hydroxycotinine-O-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132929885 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-3′-Hydroxycotinine-O-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying trans-3'-hydroxycotinine-O-glucuronide formation?
A: Understanding the formation of trans-3'-hydroxycotinine-O-glucuronide is crucial because it represents a major metabolic pathway for nicotine elimination in humans. [, ] This metabolite is primarily found in the urine of smokers and serves as a valuable biomarker for assessing nicotine exposure. Research has identified specific enzymes involved in this process, particularly UDP-glucuronosyltransferases (UGTs). [] Investigating the enzymes responsible for trans-3'-hydroxycotinine-O-glucuronide formation, like UGT2B7 and UGT1A9, can help researchers understand the variability in nicotine metabolism among individuals. [] This knowledge could potentially contribute to developing personalized smoking cessation therapies.
Q2: Can you elaborate on the analytical techniques used to study trans-3'-hydroxycotinine-O-glucuronide in urine samples?
A: One of the research papers details a highly sensitive and specific method for quantifying nicotine metabolites, including trans-3'-hydroxycotinine-O-glucuronide, in smokers' urine. [] The method involves Solid-Phase Extraction (SPE) to isolate the analytes of interest from the urine matrix. After extraction, the researchers employed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection of the metabolites. This technique offers high sensitivity and specificity, enabling accurate measurement of even low concentrations of trans-3'-hydroxycotinine-O-glucuronide in urine samples. [] This method was validated and applied to demonstrate diurnal variations and calculate elimination half-lives of nicotine metabolites. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


